molecular formula C15H18N2O3 B13913406 tert-Butyl 3-((5-ethynylpyridin-2-yl)oxy)azetidine-1-carboxylate

tert-Butyl 3-((5-ethynylpyridin-2-yl)oxy)azetidine-1-carboxylate

Cat. No.: B13913406
M. Wt: 274.31 g/mol
InChI Key: CQZGUWLHXOEYAY-UHFFFAOYSA-N
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Description

tert-Butyl 3-((5-ethynylpyridin-2-yl)oxy)azetidine-1-carboxylate is a synthetic organic compound that features a unique azetidine ring structure

Preparation Methods

The synthesis of tert-Butyl 3-((5-ethynylpyridin-2-yl)oxy)azetidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the azetidine ring, followed by the introduction of the ethynylpyridinyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions while maintaining stringent control over reaction parameters to achieve consistent quality .

Chemical Reactions Analysis

tert-Butyl 3-((5-ethynylpyridin-2-yl)oxy)azetidine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-((5-ethynylpyridin-2-yl)oxy)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The ethynylpyridinyl group can facilitate binding to specific sites, while the azetidine ring may influence the compound’s overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds to tert-Butyl 3-((5-ethynylpyridin-2-yl)oxy)azetidine-1-carboxylate include:

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

tert-butyl 3-(5-ethynylpyridin-2-yl)oxyazetidine-1-carboxylate

InChI

InChI=1S/C15H18N2O3/c1-5-11-6-7-13(16-8-11)19-12-9-17(10-12)14(18)20-15(2,3)4/h1,6-8,12H,9-10H2,2-4H3

InChI Key

CQZGUWLHXOEYAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=NC=C(C=C2)C#C

Origin of Product

United States

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